

N-(3-Aminophenyl)propanamide physicochemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-Aminophenyl)propanamide

Cat. No.: B1266060

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **N-(3-Aminophenyl)propanamide**

Introduction

N-(3-Aminophenyl)propanamide, also known as 3'-aminopropionanilide, is an organic compound with the chemical formula C9H12N2O.^[1] It features a propanamide group attached to an aminophenyl ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.^{[1][2]} Its structure suggests potential applications as a building block in organic synthesis and for the development of novel therapeutic agents, including those with antitumor activity.^{[1][2]} Understanding the physicochemical properties of this compound is fundamental for its application in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a detailed overview of its core physicochemical properties and the experimental protocols for their determination.

Physicochemical Properties

The key physicochemical properties of **N-(3-Aminophenyl)propanamide** are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems.

Property	Value	Source
Molecular Formula	C9H12N2O	[1] [2] [3]
Molecular Weight	164.20 g/mol	[3] [4]
CAS Number	22987-10-6	[1] [3]
Appearance	Solid, gray powder	[1] [3]
Melting Point	92-96 °C	[3] [5]
Boiling Point	392.0 ± 25.0 °C (Predicted)	[5]
Water Solubility	Sparingly soluble	[1]
pKa	14.82 ± 0.70 (Predicted)	[1] [5]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **N-(3-Aminophenyl)propanamide** are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.

Methodology:

- **Sample Preparation:** A small amount of dry, powdered **N-(3-Aminophenyl)propanamide** is packed into a glass capillary tube to a height of 1-2 mm.[\[6\]](#)[\[7\]](#) The tube is tapped gently to ensure the sample is compact at the sealed bottom.[\[7\]](#)[\[8\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, such as a DigiMelt or a Thiele tube setup, adjacent to a calibrated thermometer.[\[8\]](#)
- **Heating and Observation:** The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[\[8\]](#)

- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a transparent liquid. [9] This range is reported as the melting point.[9] For unknown compounds, a rapid initial heating can be performed to find an approximate range before a more precise, slower measurement is conducted.[8]

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[10][11]

Methodology:

- System Preparation: An excess amount of solid **N-(3-Aminophenyl)propanamide** is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]
- Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
- Analysis: The concentration of **N-(3-Aminophenyl)propanamide** in the clear, saturated supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
- Result Expression: Solubility is typically expressed in units such as mg/mL or mol/L at the specified temperature.[12]

pKa Determination (Potentiometric Titration)

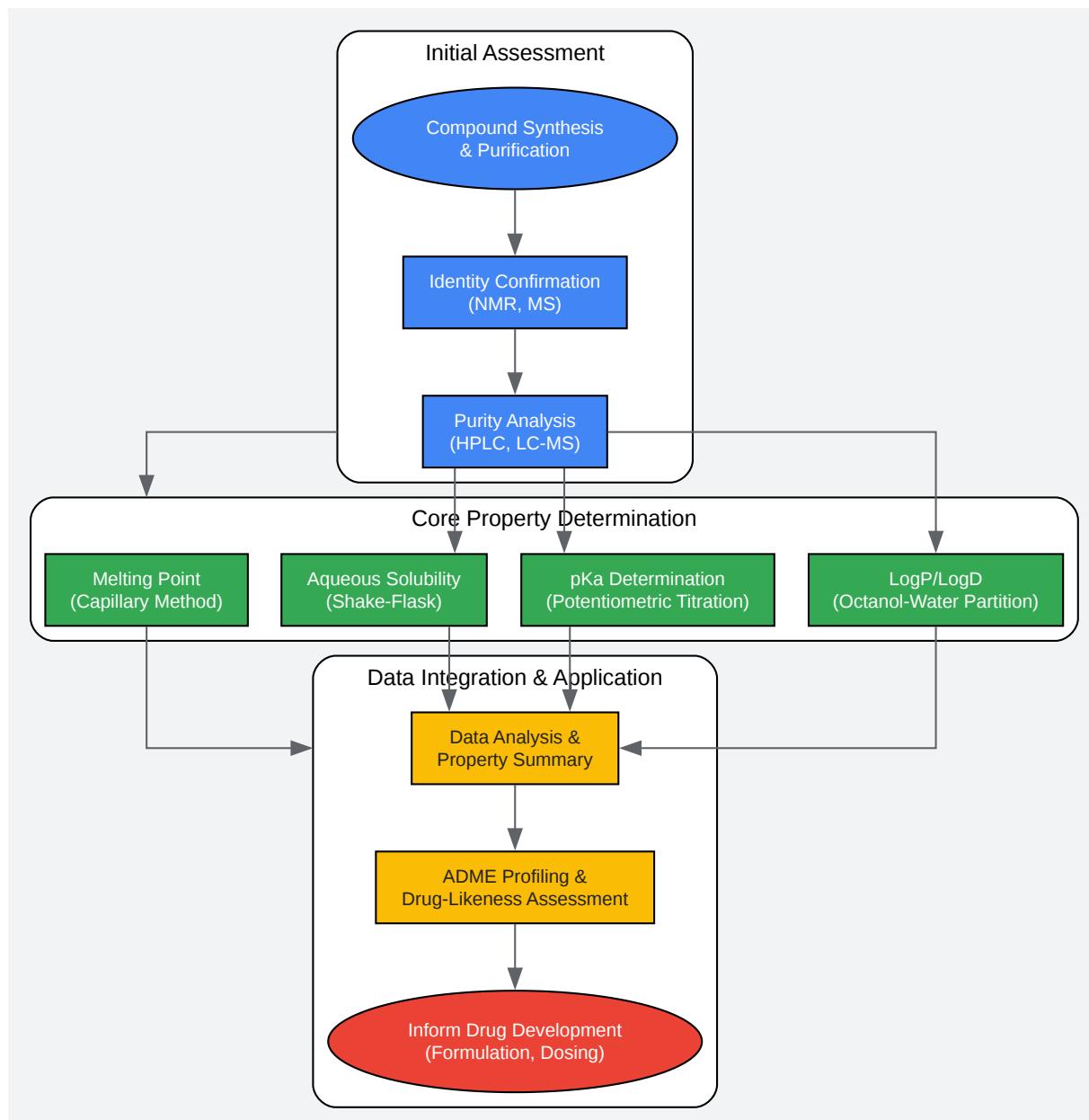
The pKa, or acid dissociation constant, is essential for predicting the ionization state of a molecule at different pH levels, which significantly impacts solubility, absorption, and receptor binding.

Methodology:

- **Solution Preparation:** A precise amount of **N-(3-Aminophenyl)propanamide** is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture) to create a solution of known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.[13]
- **Titration Setup:** The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.[13] The system is purged with nitrogen to remove dissolved CO₂.[13]
- **Titration:** A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a burette.[13]
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[13]
- **Data Analysis:** A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[14]

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in predicting its membrane permeability and overall ADME properties.[15]


Methodology:

- **Phase Preparation:** Equal volumes of n-octanol and water (or a pH 7.4 phosphate buffer for LogD measurement) are mixed and allowed to mutually saturate for 24 hours.[16][17] The two phases are then separated.
- **Partitioning:** A known amount of **N-(3-Aminophenyl)propanamide** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.
- **Equilibration:** The mixture is agitated for a set period (e.g., 1 hour) to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[16]

- Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
- Analysis: A sample is carefully taken from each phase, and the concentration of the compound is determined using an appropriate analytical technique like HPLC-UV.[16]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[15]

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as **N-(3-Aminophenyl)propanamide**.

[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization of a research compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CAS 22987-10-6: N-(3-Aminophenyl)propanamide | CymitQuimica [cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 22987-10-6 CAS MSDS (N-(3-Aminophenyl)propionamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. pennwest.edu [pennwest.edu]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. Propanamide, N-phenyl- (CAS 620-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acdlabs.com [acdlabs.com]
- 16. enamine.net [enamine.net]
- 17. agilent.com [agilent.com]
- To cite this document: BenchChem. [N-(3-Aminophenyl)propanamide physicochemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1266060#n-3-aminophenyl-propanamide-physicochemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com